molecular formula C17H20FN5O4S B11238514 1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone

1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone

Cat. No.: B11238514
M. Wt: 409.4 g/mol
InChI Key: QVRMTHWXYBQAMB-UHFFFAOYSA-N
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Description

This compound features a 4-fluoro-1H-indazole core linked via a carbonyl group to a pyrrolidinone ring, which is further substituted with a 4-(methylsulfonyl)piperazine moiety. The fluorine atom at the indazole 4-position enhances lipophilicity and metabolic stability, while the methylsulfonyl (Ms) group on the piperazine ring may improve solubility and electrostatic interactions with biological targets .

Properties

Molecular Formula

C17H20FN5O4S

Molecular Weight

409.4 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C17H20FN5O4S/c1-28(26,27)22-7-5-21(6-8-22)17(25)11-9-14(24)23(10-11)16-15-12(18)3-2-4-13(15)19-20-16/h2-4,11H,5-10H2,1H3,(H,19,20)

InChI Key

QVRMTHWXYBQAMB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The fluoro and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

C16H18FN5O3S\text{C}_{16}\text{H}_{18}\text{F}\text{N}_5\text{O}_3\text{S}

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown promising results against various cancer cell lines. For instance, the compound demonstrated significant inhibition of cell growth in human tumor cells, with reported GI50 values indicating effective cytotoxicity .

Case Study: National Cancer Institute Evaluation

The compound was evaluated by the National Cancer Institute (NCI) through their Developmental Therapeutics Program. It exhibited a mean growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines, highlighting its potential as an anticancer agent .

JNK Inhibition

The compound has been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK), a target implicated in various cancer pathways and inflammatory responses. This JNK inhibitory action suggests that the compound may play a role in modulating cellular signaling pathways involved in cancer progression and inflammation .

Drug Design and Development

Given its favorable drug-like properties evaluated using computational tools such as SwissADME, this compound is considered for further development as a therapeutic agent. The properties assessed include solubility, permeability, and metabolic stability, which are critical for drug efficacy and safety .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityGI50 values around 15.72 μM against tumor cells
JNK InhibitionEffective inhibition observed
Drug-like PropertiesFavorable ADMET profile

Table 2: Synthesis Conditions

Synthesis MethodYield (%)Conditions
Reaction with iodine and potassium hydroxide86.5DMF at room temperature for 2 hours
Quenching with aqueous sodium thiosulfate83Followed by extraction with ethyl acetate

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

a) 1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone ()
  • Molecular Formula : C23H24F3N3O3
  • Key Differences :
    • Replaces the 4-fluoroindazole with a 4-methoxyphenyl group.
    • Substitutes the methylsulfonyl piperazine with a trifluoromethylphenyl-piperazine.
  • The methoxyphenyl group lacks the heteroaromatic indazole system, reducing π-π stacking interactions .
b) Pyrazoline Derivatives ()
  • Examples : 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • Key Differences: Pyrazoline core instead of pyrrolidinone-indazole. Fluorophenyl substituents are retained but lack the piperazine-carbonyl linkage.
  • Implications: Pyrazolines exhibit conformational flexibility, which may reduce binding specificity compared to the rigid pyrrolidinone-indazole system .

Methylsulfonyl-Containing Analogs ()

a) 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
  • Structure : Piperidine core with methylsulfonyl-phenyl and propyl groups.
  • Comparison: The methylsulfonyl group is directly attached to a phenyl ring rather than a piperazine. Lacks the indazole-pyrrolidinone framework, suggesting divergent biological targets .
b) Fipronil and Ethiprole ()
  • Examples: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile
  • Key Differences :
    • Pyrazole core with sulfinyl/sulfonyl groups.
    • Chloro and trifluoromethyl substituents enhance pesticidal activity.
  • Implications :
    • Methylsulfonyl in the target compound may confer similar metabolic stability but with reduced toxicity due to the absence of chlorine .

Indazole Derivatives ()

a) 1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile
  • Key Differences :
    • Hydroxyl group at the 3-position of the fluorophenyl ring vs. fluorine at the indazole 4-position in the target compound.

Research Findings and Implications

  • Methylsulfonyl vs.
  • Indazole vs.
  • Fluorine Positioning : Fluorine at the indazole 4-position (target compound) avoids metabolic hydroxylation seen in 3-hydroxyphenyl analogs (), improving stability .

Biological Activity

The compound 1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone is a novel indazole derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C17H19FN4O2S\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes an indazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom and a methylsulfonyl group contributes to its unique properties.

  • CB1 Receptor Activity : The compound exhibits significant binding affinity for the cannabinoid CB1 receptor, which plays a crucial role in various physiological processes including pain modulation and appetite regulation. Studies indicate that compounds with similar structures can act as agonists or antagonists at these receptors, suggesting potential applications in treating conditions such as chronic pain and obesity .
  • JNK Inhibition : Research has shown that related indazole compounds can inhibit c-Jun N-terminal kinase (JNK), a key player in inflammatory responses and cellular stress pathways. This inhibition may lead to reduced inflammation and improved outcomes in various diseases .

Pharmacological Effects

The biological activity of the compound has been evaluated in several preclinical studies:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound can significantly reduce pro-inflammatory cytokine production in macrophages, indicating its potential use as an anti-inflammatory agent .
  • Analgesic Properties : Animal models have shown that administration of this compound leads to a notable reduction in pain responses, suggesting its efficacy in pain management .

Case Studies

  • Chronic Pain Management : A study involving chronic pain models indicated that the compound effectively alleviated pain symptoms comparable to established analgesics. The mechanism was linked to its action on CB1 receptors .
  • Inflammatory Disorders : In models of rheumatoid arthritis, treatment with the compound resulted in decreased swelling and joint damage, highlighting its therapeutic potential in autoimmune conditions .

Data Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Study TypeFindingsReference
In vitro cytokine assayReduced TNF-alpha and IL-6 levels
Animal pain modelSignificant analgesic effect observed
Rheumatoid arthritisDecreased joint inflammation and damage

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